"2-Acetylamino-2-cyano-acetamide" chemical properties and structure
"2-Acetylamino-2-cyano-acetamide" chemical properties and structure
Introduction: Unveiling a Niche Cyanoacetamide Derivative
2-Acetylamino-2-cyano-acetamide, also known by its IUPAC name 2-acetamido-2-cyanoacetamide, is a fascinating yet sparsely documented derivative of the well-known cyanoacetamide scaffold. Its chemical structure, featuring a unique combination of an acetamido group, a nitrile, and a primary amide all attached to a central carbon atom, suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with scientifically grounded predictions to offer valuable insights for researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this paper will construct a detailed profile by examining its structural attributes, proposing a logical synthetic pathway, and exploring its potential applications based on the established roles of related compounds.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. 2-Acetylamino-2-cyano-acetamide possesses a stereocenter at the alpha-carbon, indicating the potential for enantiomers. The presence of multiple functional groups—a hydrogen bond-donating and -accepting amide, a hydrogen bond-donating acetamido group, and a polar nitrile group—governs its physicochemical properties.
Structural Details
-
IUPAC Name: 2-acetamido-2-cyanoacetamide[1]
-
Synonyms: N2-acetyl-2-cyano-DL-glycinamide, N-(carbamoylcyanomethyl)acetamide[1]
-
CAS Number: 14056-39-4[1]
-
Molecular Formula: C₅H₇N₃O₂[1]
-
Canonical SMILES: CC(=O)NC(C#N)C(=O)N[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 141.13 g/mol | PubChem[1] |
| XLogP3-AA | -1.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 141.053826475 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 96 Ų | PubChem (Computed)[1] |
| Purity | ≥95% | AK Scientific Inc.[2] |
Synthesis and Chemical Reactivity
A definitive, published synthesis protocol for 2-Acetylamino-2-cyano-acetamide is not currently available. However, a logical and highly plausible synthetic route involves the N-acetylation of its precursor, 2-amino-2-cyanoacetamide.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from ethyl cyanoacetate.
Caption: Proposed two-step synthesis of 2-Acetylamino-2-cyano-acetamide.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-cyanoacetamide (Precursor)
While a specific protocol for the target molecule is unavailable, the synthesis of its precursor is documented. The following is a representative procedure based on the ammonolysis of an aminocyanoacetic acid ester.
-
Dissolution: A solution of aminocyanoacetic acid ethyl ester in methanol is prepared.
-
Reaction: The solution is cooled to 0-5°C, and ammonia gas is bubbled through for approximately one hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure at a temperature of 40-45°C.
-
Isolation: The concentrated solution is cooled to 0-5°C and stirred for one hour to facilitate precipitation.
-
Purification: The resulting solid is collected by filtration, washed with chilled methanol, and dried under vacuum to yield 2-amino-2-cyanoacetamide.[1]
Step 2: N-Acetylation of 2-Amino-2-cyanoacetamide (Proposed)
This proposed protocol is a general method for the N-acetylation of a primary amine and would require optimization for this specific substrate.
-
Dissolution: 2-amino-2-cyanoacetamide is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Reaction: The solution is cooled in an ice bath (0°C). Acetic anhydride or acetyl chloride is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Acetylamino-2-cyano-acetamide.
Chemical Reactivity Profile
The reactivity of 2-Acetylamino-2-cyano-acetamide is governed by its three key functional groups:
-
Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.
-
Amide and Acetamido Groups: Both amide functionalities can be hydrolyzed under strong acidic or basic conditions. The N-H protons are weakly acidic.
-
Alpha-Carbon: The proton on the carbon atom bearing all three functional groups is acidic and can be deprotonated with a suitable base, allowing for potential alkylation or other C-C bond-forming reactions.
Caption: Reactivity map of 2-Acetylamino-2-cyano-acetamide's functional groups.
Potential Applications in Drug Development
While no specific biological activities or drug development applications have been reported for 2-Acetylamino-2-cyano-acetamide, the broader class of cyanoacetamide derivatives has shown significant promise in medicinal chemistry. These compounds are versatile synthons for the creation of various heterocyclic systems that form the core of many therapeutic agents.
Role as a Synthetic Intermediate
Cyanoacetamide and its derivatives are crucial building blocks in the synthesis of a wide range of pharmacologically active heterocycles, including pyridine, pyrimidine, and pyrazole derivatives.[2] These scaffolds are present in numerous approved drugs. The unique substitution pattern of 2-Acetylamino-2-cyano-acetamide could offer novel synthetic routes to complex, highly functionalized heterocyclic compounds.
Potential as a Bioactive Scaffold
Derivatives of cyanoacetamide have been investigated for a variety of biological activities:
-
Antimicrobial and Insecticidal Agents: Several studies have demonstrated the efficacy of cyanoacetamide derivatives as insecticides and antimicrobial agents.[3]
-
Enzyme Inhibition: The 2-cyanoacrylamide moiety, structurally related to cyanoacetamide, is present in inhibitors of enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which are targets in cancer therapy.[4]
-
Anticancer Properties: 2-Amino-2-cyanoacetamide, the precursor to the title compound, has been reported to show inhibitory effects on cancer cells.[3]
It is plausible that 2-Acetylamino-2-cyano-acetamide could serve as a scaffold for the development of novel therapeutic agents in these areas, although this requires experimental validation.
Safety and Handling
Specific safety data for 2-Acetylamino-2-cyano-acetamide is not available. However, based on the data for the closely related 2-cyanoacetamide, caution is warranted.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Stability: The compound is expected to be stable under normal conditions.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[5]
Conclusion
2-Acetylamino-2-cyano-acetamide is a compound with significant untapped potential. Its polyfunctional nature makes it an intriguing target for synthetic and medicinal chemists. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a foundational understanding based on its structure, a proposed synthetic route, and the known properties of related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is highly encouraged to unlock its potential applications in drug discovery and materials science.
References
Sources
- 1. 2-Acetylamino-2-cyano-acetamide | C5H7N3O2 | CID 537222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Blocked website - [app.periodikos.com.br]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
